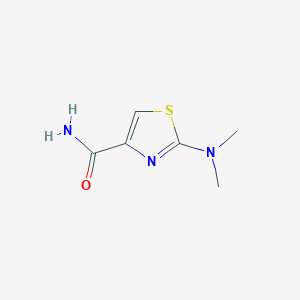
2-(Dimethylamino)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a dimethylamino group and a carboxamide group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with dimethylamine and a carboxylating agent. One common method includes the use of carbon dioxide as the carboxylating agent under high-pressure conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Dimethylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, while the thiazole ring can interact with active sites of enzymes, inhibiting their function. This dual interaction can disrupt cellular processes, leading to the compound’s bioactivity.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethanol: Another compound with a dimethylamino group, used in various industrial applications.
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties and used in medicinal chemistry.
Tris[2-(dimethylamino)ethyl]amine: Used as a ligand in coordination chemistry.
Uniqueness
2-(Dimethylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC名 |
2-(dimethylamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3OS/c1-9(2)6-8-4(3-11-6)5(7)10/h3H,1-2H3,(H2,7,10) |
InChIキー |
CSRFJVLIKXTTEO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=CS1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


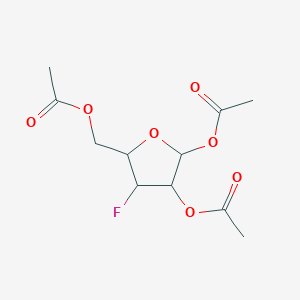
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)

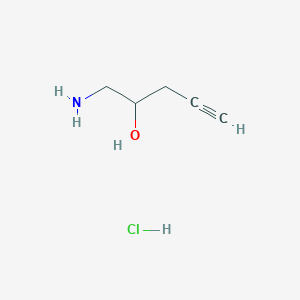
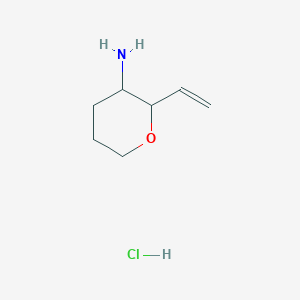

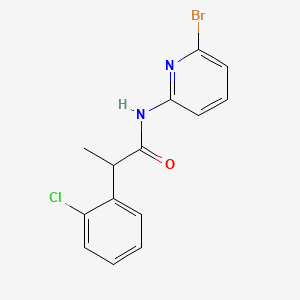
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
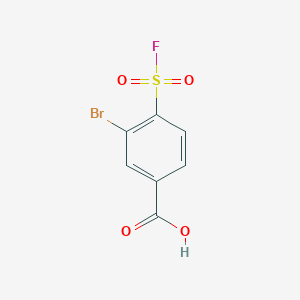
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)

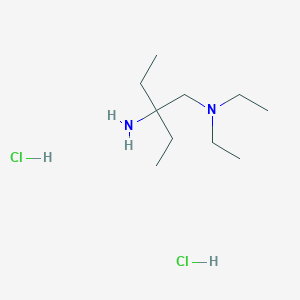
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
